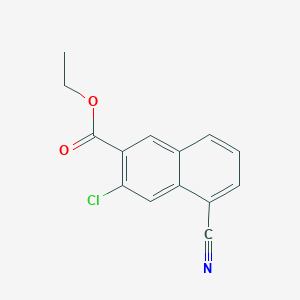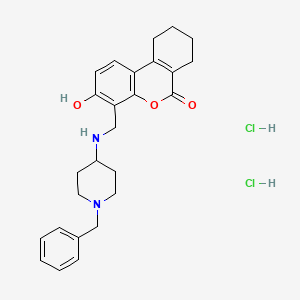
C28H28ClN5O3S
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
. This compound is a complex organic molecule that features a variety of functional groups, including a benzothiazole ring, a chlorobenzyl group, and a morpholinopropyl chain. Its molecular weight is 550.07 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione involves multiple steps, typically starting with the formation of the benzothiazole ringThe reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to maintain consistency and efficiency in production .
Analyse Chemischer Reaktionen
Types of Reactions
2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione: can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halogens, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine .
Wissenschaftliche Forschungsanwendungen
2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions
Wirkmechanismus
The mechanism of action of 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione involves its interaction with specific molecular targets and pathways within cells. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some compounds similar to 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione include:
- 2-(benzo[d]thiazol-2-yl)-1-(2-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione
- 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione .
Uniqueness
The uniqueness of 2-(benzo[d]thiazol-2-yl)-1-(4-chlorobenzyl)-4-methyl-5-(3-morpholinopropyl)-1,2-dihydro-5H-pyrazolo[4,3-c]pyridine-3,6-dione lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C28H28ClN5O3S |
|---|---|
Molekulargewicht |
550.1 g/mol |
IUPAC-Name |
1-[(5Z)-5-[[3-(3-chloro-4-propoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C28H28ClN5O3S/c1-2-14-37-23-9-8-19(15-22(23)29)25-20(17-34(32-25)21-6-4-3-5-7-21)16-24-27(36)31-28(38-24)33-12-10-18(11-13-33)26(30)35/h3-9,15-18H,2,10-14H2,1H3,(H2,30,35)/b24-16- |
InChI-Schlüssel |
PEARVSQXLUPGCY-JLPGSUDCSA-N |
Isomerische SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5)Cl |
Kanonische SMILES |
CCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C(=O)N)C5=CC=CC=C5)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
![(6-Methyl-2-oxabicyclo[10.4.0]hexadeca-1(12),6,13,15-tetraen-14-yl) trifluoromethanesulfonate](/img/structure/B15173737.png)
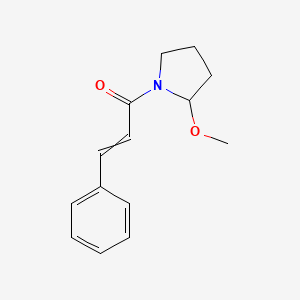
![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)
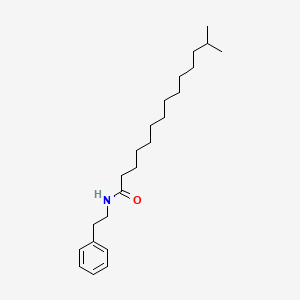
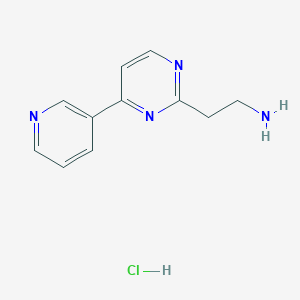
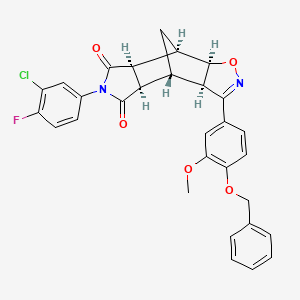
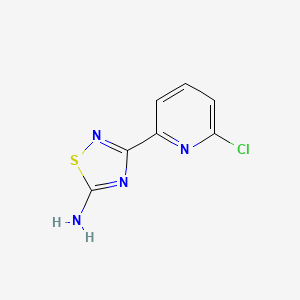
![3-{4-[(2-Aminoethyl)carbamoyl]phenoxy}propanoic acid](/img/structure/B15173792.png)
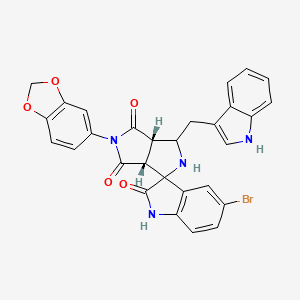

![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)
